4-(2-Di-N-propylaminoethyl)indole
Overview
Description
4-(2-Di-N-propylaminoethyl)indole is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is of interest due to its potential pharmacological properties and its structural similarity to other biologically active indole derivatives.
Scientific Research Applications
4-(2-Di-N-propylaminoethyl)indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Di-N-propylaminoethyl)indole typically involves the reaction of indole with 2-di-N-propylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(2-Di-N-propylaminoethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can have different pharmacological and chemical properties .
Mechanism of Action
The mechanism of action of 4-(2-Di-N-propylaminoethyl)indole involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-l-methyl-4-(2-N,N-di-n-propylaminoethyl)indole: A derivative with similar pharmacological properties.
4-(2-Di-N-propylaminoethyl)-5-hydroxyindole: Another related compound with potential biological activity.
Uniqueness
4-(2-Di-N-propylaminoethyl)indole is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .
Properties
IUPAC Name |
N-[2-(1H-indol-4-yl)ethyl]-N-propylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-11-18(12-4-2)13-9-14-6-5-7-16-15(14)8-10-17-16/h5-8,10,17H,3-4,9,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBPRLOPBAGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227004 | |
Record name | 4-(2-Di-N-propylaminoethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76149-15-0 | |
Record name | 4-(2-Di-N-propylaminoethyl)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076149150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Di-N-propylaminoethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-di-N-propylaminoethyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there a difference in the dopaminergic action between DPAI and its 6-hydroxy analog?
A2: While both compounds share structural similarities, the research primarily focuses on DPAI. The 6-hydroxy analog's synthesis has been reported, [] but its specific dopaminergic actions haven't been directly compared to DPAI in the provided research. Further studies are needed to determine if the 6-hydroxy substitution alters its interaction with dopamine receptors or elicits different downstream effects.
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